

# Spectroscopic Analysis of 2-Bromo-4-nitroanisole: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Bromo-4-nitroanisole

Cat. No.: B040242

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **2-bromo-4-nitroanisole**, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering a structured presentation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimentally verified public data, this guide combines data from closely related analogs and predicted values to provide a comprehensive analytical profile.

## Data Presentation

The following tables summarize the key spectroscopic data for **2-Bromo-4-nitroanisole**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted)**

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Assignment        |
|---------------------------------|--------------|-------------------|
| ~8.42                           | d            | H-3               |
| ~8.15                           | dd           | H-5               |
| ~7.15                           | d            | H-6               |
| ~3.95                           | s            | -OCH <sub>3</sub> |

Note: Data is predicted and may vary from experimental values. The aromatic region is assigned based on the expected electronic effects of the substituents.

**Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted)**

| Chemical Shift (δ) ppm | Assignment               |
|------------------------|--------------------------|
| ~155.0                 | C-1 (-OCH <sub>3</sub> ) |
| ~148.0                 | C-4 (-NO <sub>2</sub> )  |
| ~128.0                 | C-5                      |
| ~126.0                 | C-3                      |
| ~112.0                 | C-6                      |
| ~110.0                 | C-2 (-Br)                |
| ~57.0                  | -OCH <sub>3</sub>        |

Note: Data is predicted and may vary from experimental values.

**Table 3: IR Spectroscopic Data**

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment  |
|--------------------------------|-----------|---|
| ~3100-3000                     | Medium    | C-H aromatic stretch                                  |
| ~2950-2850                     | Medium    | C-H aliphatic stretch (-OCH <sub>3</sub> )            |
| ~1590, 1480                    | Strong    | C=C aromatic ring stretch                             |
| ~1520, 1340                    | Strong    | N-O asymmetric & symmetric stretch (NO <sub>2</sub> ) |
| ~1260                          | Strong    | C-O-C asymmetric stretch                              |
| ~1020                          | Medium    | C-O-C symmetric stretch                               |
| ~830                           | Strong    | C-H out-of-plane bend                                 |
| ~680                           | Medium    | C-Br stretch  |

Note: Peak positions are approximate and based on characteristic functional group frequencies. Experimental data is available in spectral databases such as SpectraBase.<sup>[1]</sup>

**Table 4: Mass Spectrometry Data (Predicted EI-MS)**

| m/z     | Relative Intensity (%) | Assignment  |
|---------|------------------------|---|
| 231/233 | High                   | [M] <sup>+</sup> (Molecular ion, bromine isotope pattern)                   |
| 201/203 | Medium                 | [M - NO] <sup>+</sup>   |
| 186/188 | Medium                 | [M - NO <sub>2</sub> ] <sup>+</sup> or [M - CH <sub>3</sub> O] <sup>+</sup> |
| 154/156 | Low                    | [M - NO <sub>2</sub> - O] <sup>+</sup>                                      |
| 107     | Medium                 | [C <sub>6</sub> H <sub>4</sub> O] <sup>+</sup>                              |
| 76      | High                   | [C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>                               |

Note: Fragmentation patterns are predicted. The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity. Experimental GC-MS data is noted in databases like SpectraBase.[\[1\]](#)

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **2-Bromo-4-nitroanisole**.

Methodology:

- Sample Preparation:
  - For <sup>1</sup>H NMR, accurately weigh 5-10 mg of **2-Bromo-4-nitroanisole**.
  - For <sup>13</sup>C NMR, weigh 20-50 mg of the sample.
  - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a clean, dry vial.

- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (Example for a 400 MHz Spectrometer):
  - $^1\text{H}$  NMR:
    - Spectral Width: -2 to 12 ppm
    - Pulse Angle: 30-45 degrees
    - Acquisition Time: 3-4 seconds
    - Relaxation Delay: 1-2 seconds
    - Number of Scans: 16-64
  - $^{13}\text{C}$  NMR:
    - Spectral Width: 0 to 220 ppm
    - Pulse Angle: 45 degrees
    - Acquisition Time: 1-2 seconds
    - Relaxation Delay: 2-5 seconds
    - Number of Scans: 1024-4096 (or more for dilute samples)
    - Decoupling: Proton broadband decoupling.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase correct the spectrum.
  - Calibrate the chemical shifts using the TMS signal at 0 ppm.

- Integrate the peaks in the  $^1\text{H}$  NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-Bromo-4-nitroanisole**.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: No specific preparation is needed for a solid sample with ATR.
- Instrument Setup:
  - Ensure the ATR crystal (e.g., diamond or germanium) is clean.
  - Record a background spectrum of the empty ATR setup.
- Data Acquisition:
  - Place a small amount of solid **2-Bromo-4-nitroanisole** onto the ATR crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
  - Acquire the IR spectrum, typically in the range of  $4000\text{--}400\text{ cm}^{-1}$ .
  - Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing:
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Identify and label the characteristic absorption bands corresponding to the functional groups.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Bromo-4-nitroanisole**.

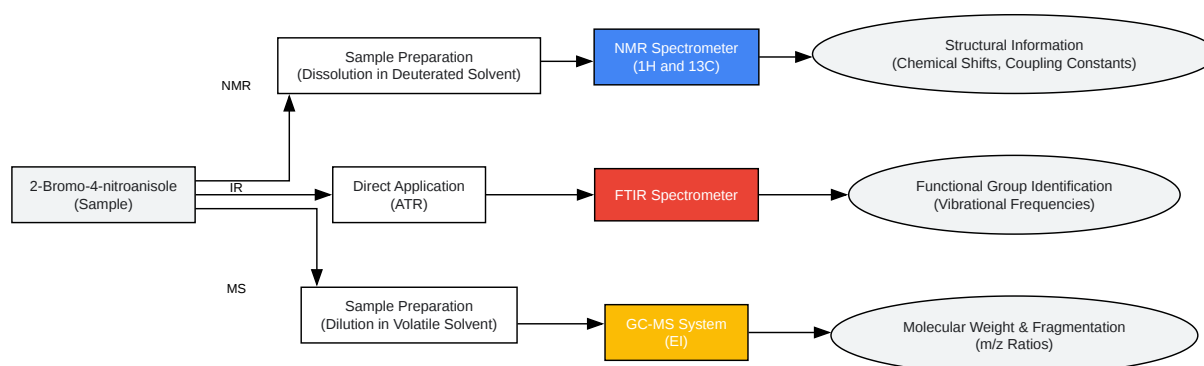
Methodology (Electron Ionization - EI, coupled with Gas Chromatography - GC):

- Sample Preparation:
  - Prepare a dilute solution of **2-Bromo-4-nitroanisole** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC-MS Parameters:
  - GC:
    - Injection Volume: 1  $\mu$ L
    - Injector Temperature: 250  $^{\circ}$ C
    - Carrier Gas: Helium
    - Column: A suitable capillary column (e.g., HP-5ms).
    - Oven Temperature Program: Start at a low temperature (e.g., 50  $^{\circ}$ C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280  $^{\circ}$ C) at a rate of 10-20  $^{\circ}$ C/min.
  - MS (EI):
    - Ionization Energy: 70 eV
    - Mass Range: m/z 40-400
    - Scan Speed: 1-2 scans/second
    - Ion Source Temperature: 230  $^{\circ}$ C
- Data Analysis:

- Identify the peak corresponding to **2-Bromo-4-nitroaniso**le in the total ion chromatogram (TIC).
- Analyze the mass spectrum for this peak.
- Identify the molecular ion peak ( $[M]^+$ ), paying attention to the isotopic pattern of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ).
- Identify the major fragment ions and propose fragmentation pathways.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-Bromo-4-nitroaniso**le.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **2-Bromo-4-nitroaniso**le.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Bromo-4-nitroanisole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b040242#spectroscopic-data-nmr-ir-ms-of-2-bromo-4-nitroanisole]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)